molecular formula C12H15NO2 B13159371 (3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid

(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid

Cat. No.: B13159371
M. Wt: 205.25 g/mol
InChI Key: WBKQOGGSUVALRM-QWRGUYRKSA-N
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Description

(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric 1,3-dipolar cycloaddition reaction, where a dipolarophile reacts with an achiral ylide precursor under specific conditions to form the desired product . The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts such as rhodium or iridium complexes.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.

    Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols or amines.

Scientific Research Applications

(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a benzyl group, which enhances its chemical reactivity and potential applications. Its chiral nature makes it valuable in asymmetric synthesis and as a precursor for developing enantiomerically pure pharmaceuticals.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(3R,4R)-4-benzylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)11-8-13-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)/t10-,11-/m0/s1

InChI Key

WBKQOGGSUVALRM-QWRGUYRKSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)CC2=CC=CC=C2

Canonical SMILES

C1C(C(CN1)C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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